Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-
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Overview
Description
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- is a compound that combines the structural features of benzoic acid and tetrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- typically involves the reaction of benzoic acid derivatives with tetrazole precursors. One common method is the cycloaddition reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds under mild conditions and can be performed in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles in a short time . Additionally, the use of environmentally benign catalysts, such as L-proline, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of tetrazole derivatives .
Scientific Research Applications
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- can be compared with other tetrazole-containing compounds:
Tetrazole: A simple tetrazole ring without additional functional groups.
5-Phenyltetrazole: A tetrazole ring substituted with a phenyl group.
Tetrazole-1-acetic acid: A tetrazole ring with an acetic acid moiety.
The uniqueness of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- lies in its combination of the benzoic acid and tetrazole functionalities, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62642-72-2 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-[(2H-tetrazol-5-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c15-8(16)7-3-1-6(2-4-7)5-10-9-11-13-14-12-9/h1-4H,5H2,(H,15,16)(H2,10,11,12,13,14) |
InChI Key |
MHIXUWGUDRJSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNN=N2)C(=O)O |
Origin of Product |
United States |
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